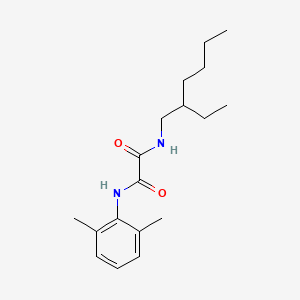![molecular formula C14H16Br3N3O B15015913 N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene group and a tribromophenyl group attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromoaniline with acetohydrazide in the presence of cyclohexanone. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tribromophenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The tribromophenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetohydrazide moiety may also contribute to its activity by forming hydrogen bonds with target proteins, thereby affecting their function .
類似化合物との比較
Similar Compounds
N’-cyclohexylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide: Similar structure but with two bromine atoms instead of three.
N’-(2-Hexanylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide: Similar structure with a different alkylidene group.
Uniqueness
N’-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The cyclohexylidene group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C14H16Br3N3O |
|---|---|
分子量 |
482.01 g/mol |
IUPAC名 |
N-(cyclohexylideneamino)-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C14H16Br3N3O/c15-9-6-11(16)14(12(17)7-9)18-8-13(21)20-19-10-4-2-1-3-5-10/h6-7,18H,1-5,8H2,(H,20,21) |
InChIキー |
MVVHKHGUUBFQNS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015839.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015871.png)
![(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15015894.png)
![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15015917.png)
![4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015919.png)
![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
